molecular formula C10H8BrFN2O2 B11822632 Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11822632
M. Wt: 287.08 g/mol
InChI Key: IYTUPCRBGNFVOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-4-fluoropyrazole with ethyl 3-aminopyridine-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3

InChI Key

IYTUPCRBGNFVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C(N2N=C1)Br)F

Origin of Product

United States

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